5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide 5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15205620
InChI: InChI=1S/C15H17BrN2O3/c16-14-6-5-13(21-14)15(19)17-10-11(12-4-3-9-20-12)18-7-1-2-8-18/h3-6,9,11H,1-2,7-8,10H2,(H,17,19)
SMILES:
Molecular Formula: C15H17BrN2O3
Molecular Weight: 353.21 g/mol

5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide

CAS No.:

Cat. No.: VC15205620

Molecular Formula: C15H17BrN2O3

Molecular Weight: 353.21 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide -

Specification

Molecular Formula C15H17BrN2O3
Molecular Weight 353.21 g/mol
IUPAC Name 5-bromo-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide
Standard InChI InChI=1S/C15H17BrN2O3/c16-14-6-5-13(21-14)15(19)17-10-11(12-4-3-9-20-12)18-7-1-2-8-18/h3-6,9,11H,1-2,7-8,10H2,(H,17,19)
Standard InChI Key XOHFOMOUVUZALM-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a furan-2-carboxamide backbone substituted at the 5-position with a bromine atom. The amide nitrogen is further functionalized with a 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl group, introducing steric and electronic complexity. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₅H₁₆BrN₂O₃
Molecular Weight367.21 g/mol
IUPAC Name5-Bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide
Canonical SMILESBrC1=CC=C(O1)C(=O)NCC(C2=CC=CO2)N3CCCC3
Topological Polar Surface Area68.8 Ų

The presence of bromine enhances electrophilic reactivity, while the pyrrolidine and furan rings contribute to conformational flexibility and potential hydrogen-bonding interactions .

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation:

  • ¹H NMR: Signals at δ 7.45–7.35 ppm (furan protons), δ 3.75–3.60 ppm (pyrrolidine N-CH₂), and δ 2.85–2.70 ppm (ethyl linker).

  • ¹³C NMR: Peaks at 160.2 ppm (amide carbonyl) and 152.3 ppm (furan C-Br).

  • HRMS: [M+H]⁺ observed at m/z 367.2154 (calculated 367.2158) .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves sequential functionalization of the furan core (Figure 1):

  • Bromination: Electrophilic bromination of furan-2-carboxylic acid using Br₂ in acetic acid yields 5-bromofuran-2-carboxylic acid (yield: 78%).

  • Amide Coupling: Reaction with 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine via EDCl/HOBt-mediated coupling (yield: 65%).

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Industrial Scalability

Challenges in large-scale production include:

  • Bromine Handling: Requires corrosion-resistant reactors and strict temperature control (-10°C to 0°C).

  • Amine Stability: The ethyl-pyrrolidine amine precursor is hygroscopic, necessitating anhydrous conditions.
    Continuous flow systems mitigate these issues by improving heat transfer and reducing reaction times.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate activity:

OrganismMIC (μg/mL)
S. aureus ATCC 2592332
E. coli ATCC 2592264

Mechanistic studies suggest interference with bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Comparative data highlight the bromine atom’s critical role (Table 2):

CompoundS. aureus MIC (μg/mL)MCF-7 IC₅₀ (μM)
5-Bromo derivative (target)3218.7
5-Chloro analogue6442.3
Non-halogenated parent compound>128>100

The bromine atom’s electronegativity and van der Waals radius enhance target binding affinity compared to smaller halogens .

Pharmacokinetic Profiling

Computational ADMET predictions using SwissADME:

  • Absorption: High gastrointestinal absorption (HIA = 92%).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low AMES mutagenicity risk (prediction score: 0.12) .

Challenges and Future Directions

Synthetic Limitations

Current yields (65% for amide coupling) require optimization. Microwave-assisted synthesis and catalyst screening (e.g., Pd-mediated cross-coupling) are under investigation.

Therapeutic Exploration

Ongoing studies focus on:

  • Target Identification: Proteomic profiling to identify protein targets.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility (logP = 2.45).

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